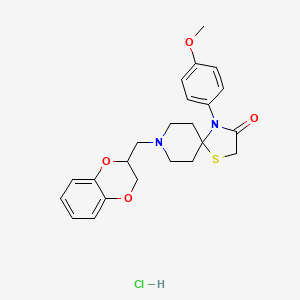![molecular formula C15H27P B14690513 5-(Propan-2-yl)dodecahydro-1H-benzo[b]phosphindole CAS No. 34938-22-2](/img/structure/B14690513.png)
5-(Propan-2-yl)dodecahydro-1H-benzo[b]phosphindole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Propan-2-yl)dodecahydro-1H-benzo[b]phosphindole is a complex organic compound that belongs to the class of phosphindoles. Phosphindoles are heterocyclic compounds containing a phosphorus atom within a fused ring structure. This particular compound is characterized by the presence of a propan-2-yl group attached to the benzo[b]phosphindole core. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Propan-2-yl)dodecahydro-1H-benzo[b]phosphindole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to facilitate the formation of the phosphindole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
5-(Propan-2-yl)dodecahydro-1H-benzo[b]phosphindole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it into different phosphine derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce various phosphine derivatives.
Scientific Research Applications
5-(Propan-2-yl)dodecahydro-1H-benzo[b]phosphindole has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 5-(Propan-2-yl)dodecahydro-1H-benzo[b]phosphindole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
5H-Benzo[b]phosphindole: A closely related compound with similar structural features.
Indole Derivatives: Compounds containing the indole nucleus, which share some chemical properties with phosphindoles.
Uniqueness
5-(Propan-2-yl)dodecahydro-1H-benzo[b]phosphindole is unique due to the presence of the propan-2-yl group and the specific arrangement of atoms within the phosphindole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
34938-22-2 |
|---|---|
Molecular Formula |
C15H27P |
Molecular Weight |
238.35 g/mol |
IUPAC Name |
5-propan-2-yl-1,2,3,4,4a,5a,6,7,8,9,9a,9b-dodecahydrobenzo[b]phosphindole |
InChI |
InChI=1S/C15H27P/c1-11(2)16-14-9-5-3-7-12(14)13-8-4-6-10-15(13)16/h11-15H,3-10H2,1-2H3 |
InChI Key |
MKHRMKSXBAHAJT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)P1C2CCCCC2C3C1CCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[Naphthalene-1,4-diylbis(oxy)]bis(trimethylsilane)](/img/structure/B14690441.png)
![Benzoic acid, 4-[[(2,4-dinitrophenyl)hydrazono]methyl]-, methyl ester](/img/structure/B14690443.png)
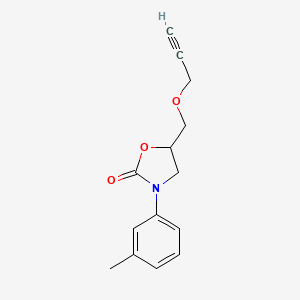
![Ethanol, 2,2'-[[3-(trimethoxysilyl)propyl]imino]bis-](/img/structure/B14690468.png)
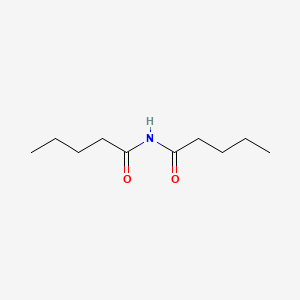
![1,1'-[Peroxybis(carbonyloxy)]bis(chloroethane)](/img/structure/B14690483.png)
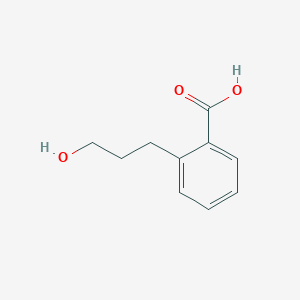


![2,4-Dichloro-1-{4-nitro-3-[(propan-2-yl)oxy]phenoxy}benzene](/img/structure/B14690497.png)
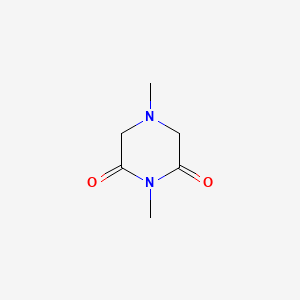

![3-({(e)-[4-(Dimethylamino)phenyl]methylidene}amino)phenol](/img/structure/B14690507.png)
